Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- is a complex organic compound with a benzene ring substituted with bromomethyl, hexadecyloxy, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- typically involves multiple steps One common method starts with the bromination of a benzene derivative to introduce bromomethyl groupsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and catalysts such as Lewis acids.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Amino or thiol derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect cellular functions. The hexadecyloxy and methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,4-bis(bromomethyl)-: Lacks the hexadecyloxy and methoxy groups.
Benzene, 1,4-bis(4-bromobutoxy)-: Contains longer alkyl chains instead of hexadecyloxy.
Cyclohexane, 1,4-bis(bromomethyl)-: Has a cyclohexane ring instead of a benzene ring.
Uniqueness
Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- is unique due to the presence of both hexadecyloxy and methoxy groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
383863-17-0 |
---|---|
Molekularformel |
C25H42Br2O2 |
Molekulargewicht |
534.4 g/mol |
IUPAC-Name |
1,4-bis(bromomethyl)-2-hexadecoxy-5-methoxybenzene |
InChI |
InChI=1S/C25H42Br2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-25-19-22(20-26)24(28-2)18-23(25)21-27/h18-19H,3-17,20-21H2,1-2H3 |
InChI-Schlüssel |
VDKARTDDSGGKHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1CBr)OC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.